potassium 2-amino-2-methylpropionate octahydrate
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Overview
Description
Potassium 2-amino-2-methylpropionate octahydrate, also known as 2-aminoisobutyric acid potassium salt, is a chemical compound with the molecular formula C4H10KNO2. It is a potassium salt derivative of 2-amino-2-methylpropionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-amino-2-methylpropionate octahydrate can be synthesized through the neutralization of 2-amino-2-methylpropionic acid with potassium hydroxide. The reaction typically takes place in an aqueous solution, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions in reactors. The process includes the use of high-purity reagents and controlled environments to achieve consistent product quality. The crystallization step is crucial for obtaining the octahydrate form, which is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-amino-2-methylpropionate octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-amino-2-methylpropionic acid, such as oxo derivatives, amine derivatives, and substituted compounds .
Scientific Research Applications
Potassium 2-amino-2-methylpropionate octahydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of potassium 2-amino-2-methylpropionate octahydrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to participate in enzymatic reactions and alter metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-amino-2-methylpropionate: Similar in structure but with sodium instead of potassium.
2-Amino-2-methylpropionic acid: The parent compound without the potassium salt form.
2-Aminoisobutyric acid: Another derivative with similar properties
Uniqueness
Potassium 2-amino-2-methylpropionate octahydrate is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in certain chemical and industrial applications where other similar compounds may not be as effective .
Properties
InChI |
InChI=1S/C4H9NO2.K/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRMIDCDIDQPFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120447-91-8 |
Source
|
Record name | Alanine, 2-methyl-, potassium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120447-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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